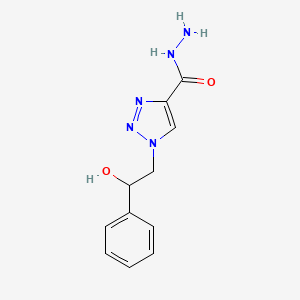

1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Wirkmechanismus

Target of Action

The compound 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide shares structural similarities with known β3-adrenoceptor agonists . The β3-adrenoceptor is a target for drugs used in the treatment of overactive bladder .

Mode of Action

It is suggested that it may act as a β3-adrenoceptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the β3-adrenoceptor can lead to relaxation of the detrusor muscle in the bladder, facilitating urine storage .

Biochemical Pathways

The activation of β3-adrenoceptors is known to affect the signaling pathways in the detrusor muscle cells of the bladder, leading to relaxation of the muscle and increased bladder capacity .

Pharmacokinetics

Similar compounds, such as mirabegron, a β3-adrenoceptor agonist, have been shown to have good oral bioavailability and are metabolized through multiple pathways .

Result of Action

The activation of β3-adrenoceptors by this compound could potentially lead to relaxation of the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing symptoms of overactive bladder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves the following steps:

Formation of 1,2,3-Triazole Core:

Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a subsequent reaction with phenylacetic acid or its derivatives.

Hydrazide Formation: The carbohydrazide moiety can be introduced by reacting the triazole intermediate with hydrazine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and the employment of more efficient catalysts to streamline the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can be performed to convert carbonyl groups to hydroxyl groups.

Substitution: Substitution reactions can occur at various positions on the triazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Phenylacetic acid derivatives.

Reduction Products: Hydroxylated triazoles.

Substitution Products: Various triazole derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and catalysts.

Vergleich Mit ähnlichen Verbindungen

1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.

Phenylethylamines: These compounds contain the phenylethyl group but lack the triazole ring.

Uniqueness: 1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of the triazole ring and the phenylethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly focusing on its anticancer and antimicrobial effects.

The molecular formula of this compound is C18H20N6O2 with a molecular weight of approximately 358.4 g/mol. The structure features a triazole ring, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₆O₂ |

| Molecular Weight | 358.4 g/mol |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate aldehydes or ketones to form the triazole derivative. Various methods have been documented in literature, emphasizing the efficiency and yield of the synthetic routes used.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole derivatives. For instance, compounds containing a triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

In one study, derivatives exhibited IC50 values ranging from 1.1 µM to 4.24 µM against these cell lines, indicating their potency compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil . The mechanism of action is primarily attributed to the inhibition of thymidylate synthase, an essential enzyme in DNA synthesis.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research has indicated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these derivatives can be effective in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Evaluation

A recent study synthesized several triazole derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of triazole derivatives against common pathogens. The results demonstrated that some compounds had MIC values lower than those of traditional antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole derivatives can be influenced by various structural modifications. Key factors affecting activity include:

- Substituents on the triazole ring : Different functional groups can enhance or diminish biological activity.

- Hydrophilic vs. hydrophobic balance : This affects solubility and permeability.

Eigenschaften

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZXHNFTEUCIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.